molecular formula C17H17N3O5 B2839230 N1-(2-methoxybenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide CAS No. 899978-82-6

N1-(2-methoxybenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide

Cat. No.: B2839230
CAS No.: 899978-82-6
M. Wt: 343.339
InChI Key: QEBAHXQBKYZRKY-UHFFFAOYSA-N
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Description

N1-(2-methoxybenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a methoxybenzyl group and a methyl-nitrophenyl group attached to the oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxybenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide typically involves the reaction of 2-methoxybenzylamine with 2-methyl-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product. The reaction mixture is then purified using column chromatography to isolate the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxybenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of N1-(2-hydroxybenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide.

    Reduction: Formation of N1-(2-methoxybenzyl)-N2-(2-methyl-5-aminophenyl)oxalamide.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N1-(2-methoxybenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Potential use in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(2-methoxybenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N1-(2-methoxybenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide can be compared with other oxalamide derivatives, such as:

    N1-(2-methoxybenzyl)-N2-(2-chlorophenyl)oxalamide: Similar structure but with a chlorine substituent instead of a nitro group.

    N1-(2-methoxybenzyl)-N2-(2-methylphenyl)oxalamide: Lacks the nitro group, which may result in different chemical and biological properties.

The presence of the nitro group in this compound makes it unique and may contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N'-(2-methyl-5-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-11-7-8-13(20(23)24)9-14(11)19-17(22)16(21)18-10-12-5-3-4-6-15(12)25-2/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBAHXQBKYZRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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